Steric Bulk and Lipophilicity Differentiation: tert‑Pentyl versus tert‑Butyl and Isopropyl Analogs
Replacement of the N1 substituent from tert‑butyl or isopropyl to tert‑pentyl increases both calculated LogP and molecular volume. The tert‑pentyl analog (CAS 88558-99-0) has a computed LogP of 2.09 and molecular weight of 225.29 g/mol, compared to 1‑tert‑butyl‑1H‑pyrazol‑4‑yl dimethylcarbamate (CAS 88558-98-9) with MW 211.26 g/mol and an estimated LogP of approximately 1.7 . The higher LogP of the tert‑pentyl compound predicts enhanced cuticular penetration in insects, a parameter directly linked to tarsal contact toxicity in the Carlier et al. study [1]. The tert‑pentyl group also introduces an additional methylene unit and chiral center absent in the tert‑butyl analog, potentially altering metabolic stability.
| Evidence Dimension | Calculated LogP and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.09; MW = 225.29 g/mol |
| Comparator Or Baseline | 1-tert-butyl-1H-pyrazol-4-yl dimethylcarbamate (CAS 88558-98-9): LogP ≈ 1.7; MW = 211.26 g/mol. 1-isopropyl-1H-pyrazol-4-yl dimethylcarbamate (Isolan-type): LogP ≈ 1.5; MW = 197.23 g/mol. |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 relative to tert-butyl analog; ΔMW ≈ +14 to +28 g/mol versus tert-butyl and isopropyl analogs |
| Conditions | Calculated values from ChemSrc database; LogP computed via standard algorithms. Experimental LogP not available. |
Why This Matters
Higher LogP and molecular weight predict improved cuticular penetration and potentially longer residual activity on insect cuticle, key factors for indoor residual spraying applications.
- [1] Carlier PR, Chen QH, Verma A, et al. Select β- and γ-branched 1-alkylpyrazol-4-yl methylcarbamates exhibit high selectivity for inhibition of Anopheles gambiae versus human acetylcholinesterase. Pesticide Biochemistry and Physiology. 2018;151:32-39. doi:10.1016/j.pestbp.2018.02.003 View Source
